[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a piperidine-based carbamate derivative featuring a benzyl ester group and a 2-amino-acetyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting neurological and opioid receptors.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-10-15(20)19-8-6-13(7-9-19)11-18-16(21)22-12-14-4-2-1-3-5-14/h1-5,13H,6-12,17H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGPDLKSJNHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule with a complex structure that includes a piperidine ring, an amino-acetyl group, and a carbamic acid moiety. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
- Molecular Formula : C₁₆H₂₃N₃O₃
- Molecular Weight : 305.37 g/mol
- CAS Number : 1353957-50-2
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Antioxidant Activity
- The compound has demonstrated the ability to neutralize free radicals, providing protection against oxidative stress in cellular systems. This property is crucial for maintaining cellular integrity and preventing damage associated with various diseases .
- Anticancer Properties
-
Anticoagulant Effects
- Similar compounds have shown promise in modulating blood coagulation pathways. This suggests potential applications in anticoagulant therapies, although further studies are needed to confirm these effects specifically for this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique combination of functional groups:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Piperidin-4-yl carbamate | Piperidine ring with carbamate | Anticancer, Antioxidant | Similar structure but lacks benzyl ester |
| Benzyl carbamate | Benzene ring with carbamate | Antimicrobial | Lacks piperidine moiety |
| 2-Amino-acetamide | Amine and acetamide functional groups | Antiviral | Different functional groups affecting bioactivity |
The combination of the piperidine ring, amino-acetyl side chain, and benzyl ester enhances the compound's binding affinity to biological targets compared to similar compounds, potentially leading to improved pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cancer Therapy
-
Neuroprotective Effects
- Research indicates that certain piperidine derivatives can inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. The structural features of this compound may enhance its neuroprotective properties through improved brain exposure and enzyme inhibition .
- Oxidative Stress Modulation
Scientific Research Applications
Biological Activities
Preliminary studies indicate that [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Structural features suggest potential neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases.
- Analgesic Properties : Initial findings point to pain-relieving effects, indicating its potential use in pain management therapies.
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound enhances its affinity for specific biological targets. Potential applications include:
- Drug Development : As a lead compound for synthesizing new derivatives with improved efficacy and reduced side effects.
- Therapeutics for Neurological Disorders : Investigating its role in modulating neurotransmitter systems.
- Antimicrobial Formulations : Developing formulations aimed at combating resistant strains of bacteria and fungi.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds similar to this compound. Key findings include:
- Neuroprotective Study : Research indicated that derivatives of piperidine compounds exhibit protective effects against oxidative stress in neuronal cells, suggesting potential applications in Alzheimer's disease treatment.
- Antimicrobial Efficacy : A study demonstrated that structurally related carbamates showed significant activity against Staphylococcus aureus, paving the way for further exploration of this compound in antibiotic development.
- Pain Management Trials : Clinical trials assessing the analgesic properties of piperidine derivatives revealed promising results, indicating that this compound could be effective in pain relief protocols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Compound : [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
- Key Difference: The amino-acetyl group is attached to the 2-position of the piperidine ring instead of the 4-position.
- Impact : Altered steric and electronic environments may affect binding to biological targets. For example, the 2-substituted isomer could exhibit different pharmacokinetics due to variations in ring conformation .
- CAS No.: 1353985-98-4 ().
Functional Group Modifications
Compound : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
- Key Difference: The amino group (-NH₂) in the acetyl moiety is replaced with a chloro (-Cl) group.
- Impact: Increased electrophilicity at the acetyl group, enhancing reactivity in nucleophilic substitution reactions.
- CAS No.: 1353962-27-2 ().
Carbamate Substituent Variations
Compound : 4-Anilino-1-Cbz-piperidine
- Key Difference: The benzyl carbamate (Cbz) group is retained, but the amino-acetyl side chain is replaced with an anilino (-NHPh) group.
- Applications: Used as a precursor in opioid synthesis (e.g., fentanyl analogs), suggesting divergent pharmacological roles compared to the amino-acetyl derivative .
- Molecular Formula : C₁₉H₂₂N₂O₂ ().
Compound : Piperidin-4-yl biphenyl-2-ylcarbamate
- Key Difference : The benzyl ester is replaced with a biphenyl-2-yl carbamate group.
- Applications: Explored in neurological drug candidates targeting serotonin or dopamine receptors .
- CAS No.: 171722-92-2 ().
Pharmacological and Industrial Relevance
- Amino-Acetyl Derivatives: Preferred for neurological applications due to their balanced solubility and hydrogen-bonding capacity .
- Chloro-Acetyl Derivatives : Utilized in prodrug strategies where controlled release via hydrolysis is desired .
- Biphenyl Carbamates : Explored in oncology for targeting kinase enzymes .
Preparation Methods
Synthesis of the Piperidine Intermediate
The piperidine ring is functionalized at the 4-position through alkylation or acylation. A representative protocol involves:
-
Reagents : Piperidine-4-methanol, chloroacetyl chloride, triethylamine.
-
Conditions : Stirring in dichloromethane at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Outcome : Formation of 1-(2-chloroacetyl)-piperidin-4-ylmethanol with ~85% yield.
Key Reaction :
Introduction of the Amino Group
The chloroacetyl intermediate undergoes amination using aqueous ammonia or benzylamine:
Example :
Carbamate Formation
The alcohol group is converted to the carbamic acid benzyl ester using benzyl chloroformate:
-
Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine.
-
Conditions : 0°C to room temperature in dichloromethane for 24 hours.
Reaction Mechanism :
One-Pot Synthesis Methodologies
Recent studies highlight one-pot approaches to minimize intermediate isolation and improve efficiency:
Azide Coupling Strategy
Adapted from triazole syntheses, this method involves:
-
In Situ Azide Generation : Treating hydrazides with NaNO₂/HCl.
-
Coupling with Amino Esters : Reacting azides with piperidine derivatives in ethyl acetate.
Conditions :
Advantages : Reduced racemization and faster reaction times compared to stepwise methods.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 0°C (initial), RT (final) | Prevents side reactions |
| Reaction Time | 24 hours | Ensures complete conversion |
Catalytic Systems
-
Triethylamine : Neutralizes HCl, improving carbamate yield by 15–20%.
-
DMAP (Dimethylaminopyridine) : Accelerates acylation but increases purification complexity.
Industrial-Scale Production Considerations
Industrial protocols prioritize cost-effectiveness and scalability:
Continuous Flow Reactors
Purification Techniques
| Method | Purity Achieved | Throughput |
|---|---|---|
| Crystallization | >95% | Moderate |
| Column Chromatography | >98% | Low |
| Simulated Moving Bed (SMB) | >99% | High |
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Q & A
Basic: What are the standard synthetic routes for [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester?
Answer:
The compound is synthesized via reductive amination or nucleophilic substitution. A common method involves reacting benzyl-4-(aminomethyl)piperidine-1-carboxylate with 5-fluoro-pyrimidine or 3,4-dibromo-pyridine in solvents like DMF or IPA, catalyzed by triethylamine. For example, heating at 100°C for 6 hours yields intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester, followed by purification via silica gel chromatography (eluent: DCM/IPA/hexane) . Reductive amination of 4-carboxybenzaldehyde derivatives with rac-3-hydroxypiperidine is another route, as described in multi-step protocols .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
- Mass Spectrometry (MS): Molecular ions (e.g., m/z 345.29 [M+1]) confirm molecular weight and intermediate adducts .
- NMR: 1H/13C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester aromatic protons (δ 7.2–7.4 ppm). Contradictions in splitting patterns may arise from rotameric equilibria, requiring variable-temperature NMR .
- Chromatography: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How can reaction conditions be optimized to improve yields in derivative synthesis?
Answer:
- Temperature Control: Heating at 100°C in sealed tubes enhances nucleophilic substitution efficiency (e.g., 81% yield for 4-[(3-bromo-pyridin-4-ylamino)-methyl] derivatives) .
- Catalyst Screening: Triethylamine or DBU improves coupling reactions, while Pd/C facilitates hydrogenolysis of benzyl esters .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while IPA minimizes side reactions in bulky substitutions .
Advanced: How should researchers address contradictory NMR data during structural confirmation?
Answer:
- Dynamic Effects: Rotational barriers in carbamate groups cause splitting discrepancies. Use VT-NMR (e.g., −40°C to 25°C) to freeze conformers .
- Complementary Techniques: X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguous NOE correlations, as seen in spiro[piperidine-4,2'-quinoline] derivatives .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Advanced: What strategies are employed to design derivatives with targeted biological activity?
Answer:
- Bioisosteric Replacement: Substitute the benzyl ester with tert-butyl carbamate (Boc) to enhance metabolic stability, as demonstrated in protease inhibitor analogs .
- Scaffold Hopping: Incorporate fluorinated pyrimidines (e.g., 5-fluoro-pyrimidine) to improve binding affinity to kinase targets .
- Prodrug Design: Link the piperidine nitrogen to hydroxamic acid moieties for HDAC inhibition, leveraging reductive amination protocols .
Basic: What are the key intermediates in the synthesis of this compound?
Answer:
- Benzyl-4-(aminomethyl)piperidine-1-carboxylate: Synthesized via ester hydrolysis of 1-benzyl-4-piperidone derivatives .
- 4-Carboxybenzaldehyde: Activated with SOCl2/DMF to form reactive esters for reductive amination .
- Chlorinated Pyridines: 3,4-Dibromo-pyridine serves as a halogenated electrophile in SNAr reactions .
Advanced: How can regioselectivity challenges in piperidine functionalization be mitigated?
Answer:
- Protecting Groups: Use Boc or Cbz groups to block the piperidine nitrogen, directing substitution to the 4-position .
- Directed Metalation: LDA (lithium diisopropylamide) deprotonates the 4-methyl group selectively, enabling carboxylation .
- Microwave Irradiation: Accelerates ring-opening of spiro derivatives, improving regioselectivity in quinoline hybrids .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Hydrolysis: The benzyl ester is susceptible to acidic/basic conditions. Store at −20°C under argon to prevent degradation .
- Light Sensitivity: Piperidine derivatives may undergo photodegradation; use amber vials for long-term storage .
- Compatibility: Avoid acetic acid in purification (incompatible with silica gel); use DCM/IPA instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
